

Application Notes and Protocols for In Vitro Studies of ALG-000184

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Compound of Interest

Compound Name: ALG-000184

Cat. No.: B15564524

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Audience: Researchers, scientists, and drug development professionals.

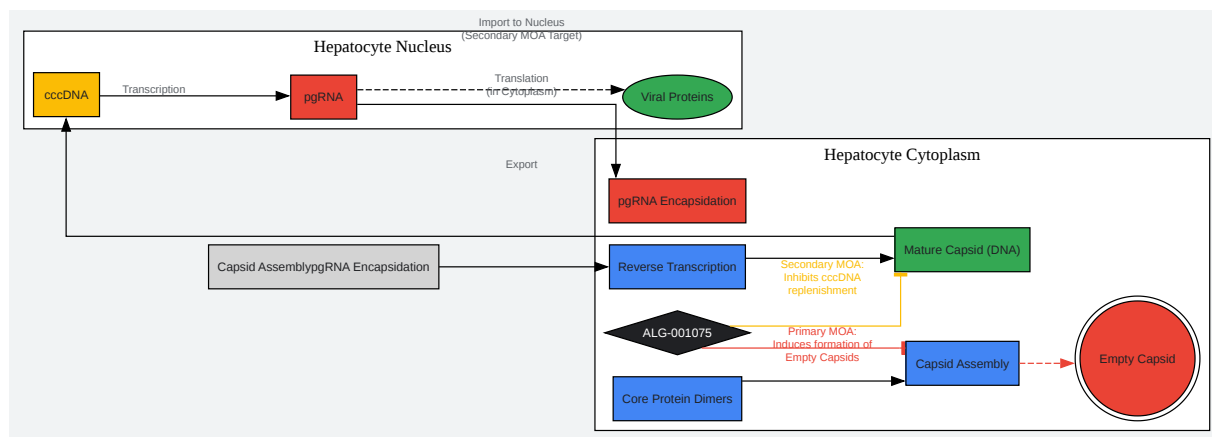
Introduction:

ALG-000184 is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2][3][4][5] As a Class II/E CAM, its active form, ALG-001075, exhibits a dual mechanism of action against the hepatitis B virus (HBV).[6][7][8][9][10][11][12] This document provides detailed protocols for the in vitro characterization of **ALG-000184**, including antiviral activity and cytotoxicity assays, along with a summary of its reported potency.

Mechanism of Action:

The active metabolite of **ALG-000184**, ALG-001075, disrupts the normal process of HBV capsid assembly.[7] Its primary mechanism involves the induction of premature assembly of core protein dimers, leading to the formation of empty, non-functional viral capsids. This process effectively prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication, thereby significantly reducing the levels of HBV DNA and RNA.[9][10]

A secondary, less potent mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation.[6][9][11] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. By inhibiting the replenishment of the cccDNA pool, ALG-001075 can help to reduce the production of viral antigens, including HBsAg.[10][11]



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Caption: Mechanism of Action of ALG-001075 on HBV Lifecycle.

Data Presentation

Antiviral Activity of **ALG-000184** and **ALG-001075**

The following table summarizes the in vitro antiviral potency of **ALG-000184** and its active metabolite, ALG-001075, against HBV in different cell-based assay systems.

Compound	Cell Line	Parameter	Value (nM)	Reference
ALG-001075	HepG2.117	EC50	0.63	[8][10]
ALG-000184	HepG2.117	EC50	1.45	[10]
ALG-001075	HepG2.2.15	EC50	< 1	[13]
ALG-001075	Primary Human Hepatocytes	EC50	~1	[1]
ALG-001075	N/A	EC50 (Primary MOA)	1.98	[9][11]
ALG-001075	N/A	EC50 (Secondary MOA)	70.0	[11]

In Vitro Cytotoxicity

Compound	Cell Line	Parameter	Value (μM)	Reference
ALG-000184 Analog	N/A	CC50	> 50	[14]

Note: Specific cytotoxicity data for **ALG-000184** was not detailed in the provided search results, but related compounds showed low cytotoxicity.

Experimental Protocols

The following are detailed protocols for determining the in vitro antiviral activity and cytotoxicity of **ALG-000184**.

Antiviral Potency (EC50) Determination in HepG2.117 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of **ALG-000184** by quantifying the reduction in extracellular HBV DNA levels using quantitative PCR (qPCR).

Materials:

- HepG2.117 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **ALG-000184** compound
- DMSO (for compound dilution)
- 96-well cell culture plates
- DNA extraction kit
- qPCR master mix and primers/probe for HBV DNA

Procedure:

- Cell Seeding:
 - Culture HepG2.117 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **ALG-000184** in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

- Remove the medium from the cells and add 100 μ L of the medium containing the diluted compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
- Incubation:
 - Incubate the treated plates for 4 days at 37°C and 5% CO₂.
- Supernatant Collection and DNA Extraction:
 - After incubation, carefully collect the cell culture supernatant from each well.
 - Extract viral DNA from a 50 μ L aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
- HBV DNA Quantification by qPCR:
 - Prepare a qPCR reaction mixture using a suitable master mix and HBV-specific primers and probe.
 - Add 5 μ L of the extracted DNA to each qPCR reaction.
 - Run the qPCR assay using a standard thermal cycling protocol. Include a standard curve of known HBV DNA concentrations for absolute quantification.
- Data Analysis:
 - Determine the HBV DNA concentration for each well from the standard curve.
 - Calculate the percentage of inhibition for each compound concentration relative to the "cells only" control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value.

Cytotoxicity (CC₅₀) Assay

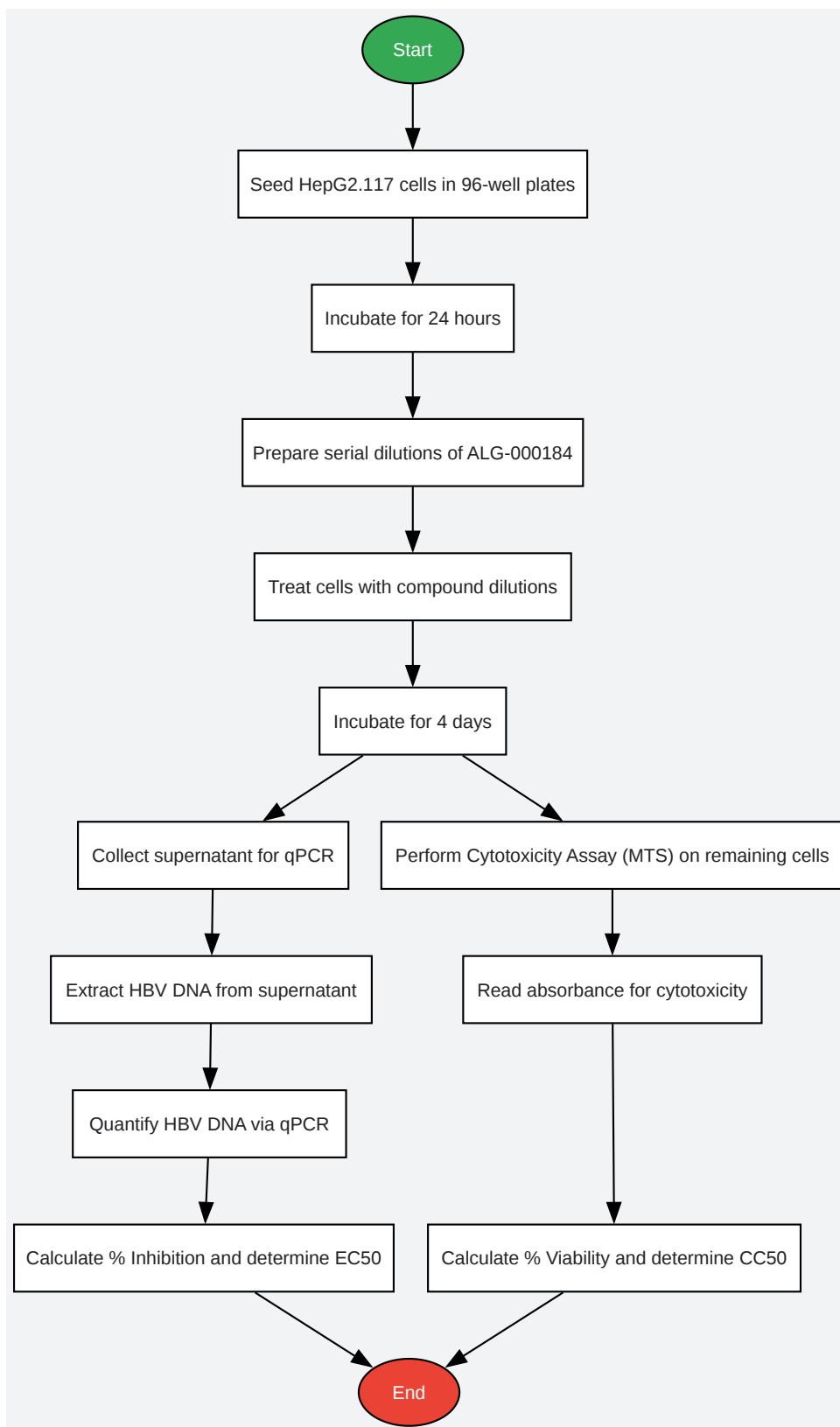
This assay should be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Materials:

- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit.
- The 96-well plates from the antiviral assay (or a replica plate prepared identically).

Procedure:

- Assay Preparation:
 - After collecting the supernatant for the antiviral assay, carefully remove any remaining medium from the wells.
 - Add 100 µL of fresh culture medium to each well.
- MTS Reagent Addition:
 - Add 20 µL of the MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator, or as per the manufacturer's protocol.
- Absorbance Measurement:
 - Measure the absorbance at 490 nm using a 96-well plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
 - Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ value.



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Caption: General workflow for in vitro evaluation of **ALG-000184**.

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